N'-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide in an ethanol solvent under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine (C=N) bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the imine bond.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: 3,4-dimethoxybenzaldehyde and 2-thiophenecarbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N’-bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
Uniqueness
N’-(3,4-dimethoxybenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the 3,4-dimethoxybenzylidene and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry and biology.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-5-10(8-12(11)19-2)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXLVZRELIIZDL-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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